Enhanced Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to Staurosporine
A synthesized thiazole derivative (compound 4c) containing the 2,4-dihydroxythiazole core demonstrated an IC50 of 2.57 µM against MCF-7 breast cancer cells, which is 2.6-fold more potent than the positive control staurosporine (IC50 = 6.77 µM) under identical assay conditions . This indicates that the 2,4-dihydroxy substitution pattern on the thiazole ring contributes significantly to enhanced antiproliferative activity, providing a clear advantage over other thiazole scaffolds lacking this specific substitution.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.57 µM for a derivative containing the 2,4-dihydroxythiazole core |
| Comparator Or Baseline | Staurosporine: IC50 = 6.77 µM |
| Quantified Difference | 2.6-fold increase in potency (2.57 vs 6.77 µM) |
| Conditions | MCF-7 breast cancer cell line, apoptosis induction assay |
Why This Matters
This quantifiable potency advantage supports the selection of 2,4-dihydroxythiazole as a core scaffold for developing more effective anticancer agents, potentially reducing the required dose and minimizing off-target effects.
